molecular formula C26H43NO2 B12056303 Lathosterolamide MGI-39 CAS No. 1058719-76-8

Lathosterolamide MGI-39

Cat. No.: B12056303
CAS No.: 1058719-76-8
M. Wt: 401.6 g/mol
InChI Key: HUMXZYXRXDDZOG-LFZVSNMSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Lathosterolamide MGI-39 is synthesized through a series of chemical reactions involving the modification of steroidal structures. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Lathosterolamide MGI-39 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Lathosterolamide MGI-39 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroidal transformations and enzyme inhibition.

    Biology: Investigated for its role in inhibiting lathosterol oxidase and its effects on cholesterol metabolism.

    Medicine: Explored for potential therapeutic applications in treating diseases related to cholesterol metabolism.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

Lathosterolamide MGI-39 exerts its effects by inhibiting the enzyme lathosterol oxidase. This inhibition prevents the conversion of 5-α-cholest-7-en-3-β-ol to cholesta-5,7-dien-3β-ol, thereby affecting cholesterol biosynthesis. The molecular targets include the active site of lathosterol oxidase, where the compound binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lathosterolamide MGI-39 is unique due to its specific inhibition of lathosterol oxidase, which distinguishes it from other steroidal oxidase inhibitors. Its structural modifications, such as the carbamoyl and hydroxyl groups, contribute to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

1058719-76-8

Molecular Formula

C26H43NO2

Molecular Weight

401.6 g/mol

IUPAC Name

(2S)-2-[(3S,5S,9R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C26H43NO2/c1-16(2)15-27-24(29)17(3)21-8-9-22-20-7-6-18-14-19(28)10-12-25(18,4)23(20)11-13-26(21,22)5/h7,16-19,21-23,28H,6,8-15H2,1-5H3,(H,27,29)/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1

InChI Key

HUMXZYXRXDDZOG-LFZVSNMSSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)NCC(C)C

Canonical SMILES

CC(C)CNC(=O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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